Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is an organic compound with a complex structure that includes a bromophenyl group and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multiple steps. One common method starts with the preparation of 4-bromophenylacetic acid, which is then esterified to form methyl 4-bromophenylacetate . This intermediate can be further reacted with appropriate reagents to introduce the dihydropyridinone moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, esterification, and cyclization, followed by purification techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromophenyl group and a dihydropyridinone moiety sets it apart from other similar compounds, making it a valuable compound for research and development .
Biological Activity
Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is a dihydropyridine derivative characterized by a bromophenyl group and an ester functional group. Its chemical structure is represented as follows:
- Chemical Formula : C₁₄H₁₂BrNO₃
- CAS Number : 125457223
- Molecular Weight : 316.15 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate, followed by cyclization to form the dihydropyridine ring. This intermediate is then reacted with methyl acetate to yield the final product .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological effects of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, influencing signaling cascades that regulate cell growth and survival.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it helps mitigate oxidative damage in cells.
Study 1: Antimicrobial Evaluation
A comprehensive evaluation of the antimicrobial activity of this compound was conducted using disk diffusion methods. The results indicated that the compound exhibited a dose-dependent inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.
Study 2: Anticancer Activity Assessment
In vitro assays were performed on various cancer cell lines to assess cytotoxicity. The IC₅₀ values were calculated, showing that this compound had a notable effect on MCF-7 cells with an IC₅₀ of approximately 15 µM, indicating significant anticancer potential compared to control treatments .
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Antimicrobial Activity | Effective against S. aureus and E. coli | Other dihydropyridines |
Anticancer Activity | IC₅₀ ~15 µM on MCF-7 cells | Dihydropyridine derivatives |
Neuroprotective Potential | Reduces oxidative stress | Compounds with known neuroprotective effects |
Properties
Molecular Formula |
C14H12BrNO3 |
---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
methyl 2-[4-(4-bromophenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-8H,9H2,1H3 |
InChI Key |
LMZJSTVUQCWIGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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